N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline
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Overview
Description
N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. The presence of bromine, iodine, and ethoxy groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
5-bromo-2-ethoxybenzaldehyde+4-iodoaniline→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline exerts its effects is largely dependent on its interaction with molecular targets. The presence of electron-withdrawing groups such as bromine and iodine can influence its reactivity and binding affinity to various biological molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The ethoxy group further adds to its distinctiveness by affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)-N-(4-iodophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMZAQRPQZNKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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